N-(2,4-dimethoxyphenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide
Description
N-(2,4-Dimethoxyphenyl)-1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide (CAS: 942743-65-9; Molecular formula: C₂₂H₂₃N₃O₅S; MW: 441.50 g/mol) is a pyrazole-based carboxamide derivative featuring a 2,4-dimethoxyphenyl substituent and a 1,1-dioxothiolan-3-yl group. This compound is synthesized via carbodiimide-mediated coupling, as inferred from analogous procedures in pyrazole carboxamide syntheses .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-29-17-8-9-18(21(12-17)30-2)23-22(26)19-13-20(15-6-4-3-5-7-15)25(24-19)16-10-11-31(27,28)14-16/h3-9,12-13,16H,10-11,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXGIRYFDZWYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2465-0155 is the GABAA α5 receptor . This receptor is a subtype of the GABAA receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system.
Mode of Action
F2465-0155 acts as a negative allosteric modulator (NAM) of the GABAA α5 receptor. This means that it binds to a site on the receptor that is distinct from the active site, and its binding reduces the receptor’s response to its ligand, GABA. This modulation alters the conformation of the receptor, reducing its ability to bind GABA and thus decreasing the inhibitory effect of GABA on neuronal activity.
Pharmacokinetics
Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including its absorption, distribution, metabolism, and excretion. The bioavailability, or the proportion of the drug that enters the circulation and can have an active effect, is also a key aspect of pharmacokinetics.
Result of Action
In animal models of depression, F2465-0155 has demonstrated rapid and sustained reversal of chronic stress-induced depressive-like symptoms, including anhedonia, anxiety, and cognitive impairment. The onset and robustness of the antidepressive effect were similar to ketamine, which was used as a positive control in the study.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally related pyrazole carboxamides based on substituent effects, synthetic routes, and physicochemical properties. Key analogs include:
Key Differences:
Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound improves solubility and hydrogen-bond donor/acceptor capacity compared to 2-fluorophenyl (BG13434) or chloro/cyano substituents (3a) .
Synthetic Routes :
- The target compound likely employs EDCI/HOBt-mediated coupling, similar to compounds in and . However, the thiolan-3-yl group may require specialized protection during synthesis.
The target’s methoxy and sulfone groups may modulate interactions with enzymes or receptors, as seen in cannabinoid receptor studies () .
Physicochemical Properties: The target’s molecular weight (441.50 g/mol) exceeds BG13434 (399.43 g/mol) and 3a (403.1 g/mol), which may influence pharmacokinetics (e.g., absorption) . Methoxy groups likely reduce melting points compared to chloro analogs (e.g., 3b: mp 171–172°C vs. target compound’s unknown mp) due to disrupted crystal packing .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis aligns with established protocols for pyrazole carboxamides, though the thiolan-3-yl group may necessitate optimization of reaction conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
